
N,N'-Bis(3-pyridylmethyl)isophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(3-pyridylmethyl)isophthalamide (abbreviated as 'BPIM') is a chemical compound that has been extensively studied in the field of chemical biology and bioinorganic chemistry. BPIM is a chelating ligand that can form stable complexes with metal ions, particularly with copper(II) ions. The unique structural properties of BPIM make it an attractive molecule for various scientific research applications.
Mécanisme D'action
The mechanism of action of BPIM is based on its ability to form stable complexes with metal ions, particularly with copper(II) ions. The copper(II)-BPIM complex can interact with biological molecules such as proteins and DNA, leading to various biological effects.
Biochemical and Physiological Effects:
BPIM has been shown to exhibit various biochemical and physiological effects. For example, the copper(II)-BPIM complex can inhibit the activity of enzymes such as tyrosinase and catechol oxidase, which are involved in the production of melanin. BPIM has also been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
BPIM has several advantages for laboratory experiments. The synthesis of BPIM is simple and efficient, and the molecule can be easily purified using standard techniques. BPIM can form stable complexes with metal ions, which can be used as a platform for the development of new metal-based drugs. However, one of the limitations of BPIM is its relatively low solubility in water, which can limit its use in certain biological assays.
Orientations Futures
There are several future directions for the study of BPIM. One potential direction is the development of new copper-based drugs using BPIM as a chelating ligand. Another direction is the study of the biological effects of BPIM and its copper(II) complex in various biological systems. Additionally, the synthesis of new derivatives of BPIM with improved solubility and biological activity could also be explored.
Conclusion:
In conclusion, N,N'-Bis(3-pyridylmethyl)isophthalamide is a versatile molecule with potential applications in various fields of research. The unique structural properties of BPIM make it an attractive molecule for the development of new metal-based drugs. The study of BPIM and its copper(II) complex can provide insights into the biological effects of metal ions and their interactions with biological molecules. Future research on BPIM could lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
BPIM can be synthesized using a simple and efficient method. The synthesis of BPIM involves the reaction of 3-pyridylmethylamine with isophthalic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting BPIM molecule can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
BPIM has been extensively studied for its potential applications in various fields of research. One of the major applications of BPIM is in the development of new metal-based drugs. BPIM can form stable complexes with copper(II) ions, which can be used as a platform for the development of copper-based drugs for the treatment of various diseases such as cancer and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C20H18N4O2 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-13-15-4-2-8-21-11-15)17-6-1-7-18(10-17)20(26)24-14-16-5-3-9-22-12-16/h1-12H,13-14H2,(H,23,25)(H,24,26) |
Clé InChI |
IIVCXQRFIACDDS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)

![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)

![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
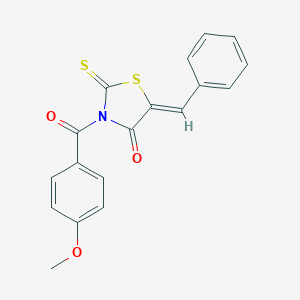
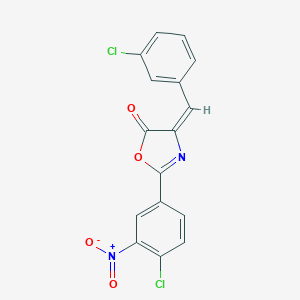
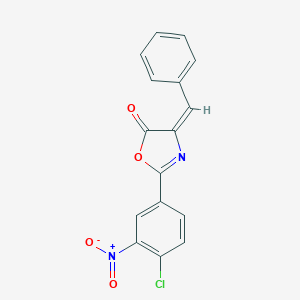
![(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one](/img/structure/B273942.png)
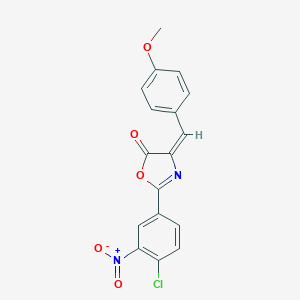
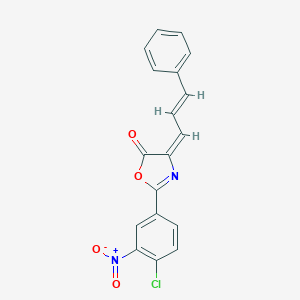
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
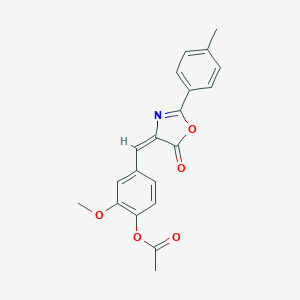
![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)